molecular formula C13H21NO B1388744 4-Methyl-2-[(2-methylpentyl)oxy]aniline CAS No. 946716-22-9

4-Methyl-2-[(2-methylpentyl)oxy]aniline

Cat. No.: B1388744
CAS No.: 946716-22-9
M. Wt: 207.31 g/mol
InChI Key: MUMPOBIOBUSZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylpentyl)oxy]aniline typically involves the reaction of 4-methylaniline with 2-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylpentyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

4-Methyl-2-[(2-methylpentyl)oxy]aniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(2-methylbutyl)oxy]aniline
  • 4-Methyl-2-[(2-ethylhexyl)oxy]aniline
  • 4-Methyl-2-[(2-propylheptyl)oxy]aniline

Uniqueness

4-Methyl-2-[(2-methylpentyl)oxy]aniline is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in proteomics research and as a building block in organic synthesis .

Properties

IUPAC Name

4-methyl-2-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-8-10(2)6-7-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMPOBIOBUSZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=C(C=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-[(2-methylpentyl)oxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.